Cas no 1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-)

4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- structure
1188282-00-9 structure
Product Name:4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
CAS No:1188282-00-9
Molecular Formula:C20H34O4
Molecular Weight:338.48200
CID:97699
PubChem ID:44606935

4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Properties

Names and Identifiers

    • 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
    • 9-Hydroxydarutigenol
    • (3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol
    • 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,...
    • 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8
    • 21'-oxo-vobtusine
    • [ "" ]
    • (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
    • FS-10204
    • (2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
    • 1188282-00-9
    • 9-Hydroxydarutigel
    • DTXSID101103177
    • AKOS032961638
    • InChIKey: PHRLIXFEBORQQV-OWJTWYAJSA-N
    • Inchi: InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1
    • SMILES: OC[C@H](O)[C@@]1(C=C2CC[C@@H]3C(C)(C)[C@H](O)CC[C@@]3(C)[C@]2(O)CC1)C

Computed Properties

  • Exact Mass: 338.24600
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 338.24570956g/mol
  • Heavy Atom Count: 24
  • Complexity: 542
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • LogP: 2.39440
  • PSA: 80.92000
  • Boiling Point: 508.2±50.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±3.0 mmHg at 25°C
  • Flash Point: 229.0±24.7 °C
  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3

4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
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9-Hydroxydarutigel
1188282-00-9 96
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Cooke Chemical
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RMB 2660.00 2025-02-21
TargetMol Chemicals
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¥ 3,940
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H57230-5mg
(3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol
1188282-00-9 ,HPLC≥96.0%
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¥5600.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5572-5 mg
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4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:1188282-00-9)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Related Literature

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